![molecular formula C15H23NO7 B5135667 [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate](/img/structure/B5135667.png)
[2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate
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Overview
Description
[2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as A-967079, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain sensation and inflammation.
Mechanism of Action
The TRPA1 ion channel is a non-selective cation channel that is activated by various stimuli, including noxious chemicals, temperature, and mechanical stress. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers pain and inflammation. [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate binds to the TRPA1 ion channel and blocks its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate can effectively reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. The compound has also been shown to have a favorable safety profile and does not produce any significant side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate is its potency and selectivity for the TRPA1 ion channel. This makes it an ideal tool for studying the role of TRPA1 in pain and inflammation. However, one of the limitations of [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.
Future Directions
There are several potential future directions for [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate research. One area of interest is the development of more potent and selective TRPA1 antagonists for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPA1 in other physiological processes, such as respiratory function and cardiovascular regulation. Additionally, the development of new formulations of [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate with improved solubility could enhance its utility in experimental settings.
Synthesis Methods
The synthesis of [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate involves a multi-step process that includes the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)ethyl epoxide. The epoxide is then reacted with 2-methoxyethylamine to form [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine. The amine is then reacted with oxalic acid to form the oxalate salt of [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine.
Scientific Research Applications
[2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate has been extensively studied for its potential therapeutic applications in pain management and inflammation. The compound has been shown to be a potent and selective antagonist of the TRPA1 ion channel, which is involved in pain sensation and inflammation. Studies have demonstrated that [2-(2-ethoxyphenoxy)ethyl](2-methoxyethyl)amine oxalate can effectively reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis.
properties
IUPAC Name |
N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-3-16-12-6-4-5-7-13(12)17-11-9-14-8-10-15-2;3-1(4)2(5)6/h4-7,14H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTZSAQEHUYSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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